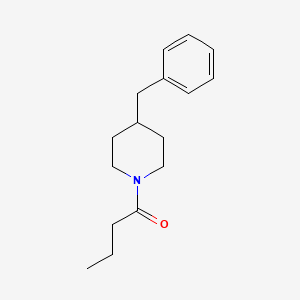

1-(4-benzylpiperidin-1-yl)butan-1-one

CAS No.: 77251-50-4

Cat. No.: VC11057608

Molecular Formula: C16H23NO

Molecular Weight: 245.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77251-50-4 |

|---|---|

| Molecular Formula | C16H23NO |

| Molecular Weight | 245.36 g/mol |

| IUPAC Name | 1-(4-benzylpiperidin-1-yl)butan-1-one |

| Standard InChI | InChI=1S/C16H23NO/c1-2-6-16(18)17-11-9-15(10-12-17)13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |

| Standard InChI Key | BJHVZCJXHHPAQV-UHFFFAOYSA-N |

| SMILES | CCCC(=O)N1CCC(CC1)CC2=CC=CC=C2 |

| Canonical SMILES | CCCC(=O)N1CCC(CC1)CC2=CC=CC=C2 |

Introduction

Structural and Chemical Properties

The compound’s molecular formula is C₁₆H₂₁NO, with a molecular weight of 243.35 g/mol. Its structure integrates a piperidine core, a benzyl substituent, and a ketone-functionalized butyl chain. Key physicochemical properties can be inferred from structurally analogous compounds:

The benzyl group enhances lipid solubility, facilitating blood-brain barrier penetration, while the ketone group provides a reactive site for further chemical modifications .

Synthesis Pathways

Alkylation of 4-Benzylpiperidine

A common route involves alkylating 4-benzylpiperidine with 4-bromobutan-1-one in the presence of a base such as potassium carbonate. This method mirrors protocols used for synthesizing fentanyl analogs, where piperidine derivatives react with alkyl halides :

Yields depend on solvent choice (e.g., acetonitrile or 2-propanol) and reaction temperature, typically ranging from 60–80°C .

Reductive Amination

An alternative approach employs reductive amination between 4-benzylpiperidine and levulinic acid (4-oxopentanoic acid), followed by decarboxylation. This method, adapted from piperidone syntheses , offers higher stereochemical control:

This route achieves yields up to 78% under optimized conditions .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume